3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
CAS No.:
Cat. No.: VC16358089
Molecular Formula: C17H15ClN2O5S2
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN2O5S2 |
|---|---|
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H15ClN2O5S2/c18-12-3-1-11(2-4-12)9-14-16(22)20(17(23)26-14)7-5-15(21)19-13-6-8-27(24,25)10-13/h1-4,6,8-9,13H,5,7,10H2,(H,19,21)/b14-9- |
| Standard InChI Key | OAHKVNRPNDSHDV-ZROIWOOFSA-N |
| Isomeric SMILES | C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
| Canonical SMILES | C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Introduction
The compound 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is a complex organic molecule characterized by its unique structural features, including a thiazolidine ring, a chlorobenzylidene group, and a thiophene moiety. These components contribute to its distinctive chemical properties and potential biological activities.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps under controlled conditions, such as controlled temperatures and inert atmospheres, to minimize side reactions. Common synthetic routes may involve the reaction of thiazolidine derivatives with aromatic aldehydes or other electrophiles.
Biological Activity and Potential Applications
Research indicates that this compound may exhibit antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific enzymes or receptors, leading to modulation of biological pathways. Its unique structure may enhance its efficacy compared to similar compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide | Thiazolidine ring, chlorobenzylidene group, thiophene moiety | Potential antimicrobial and anticancer properties |
| 3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide | Thiazolidine core with chlorobenzylidene and tetrahydrothiophenyl amide group | Exhibits potential anti-inflammatory, antifungal, and anticancer effects |
| 2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide | Thiazolidine ring, chlorobenzylidene moiety, chromenyl acetamide structure | Diverse biological activities including antimicrobial properties |
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